molecular formula C14H18O2 B034792 Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- CAS No. 104766-62-3

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-

Cat. No. B034792
M. Wt: 218.29 g/mol
InChI Key: UOUCEWJFYFFIKW-UHFFFAOYSA-N
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Description

“Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis-” is a chemical compound . The molecule contains a total of 35 bonds. There are 17 non-H bonds, 2 multiple bonds, 2 triple bonds, 2 five-membered rings, 2 hydroxyl groups, and 2 tertiary alcohols .


Molecular Structure Analysis

The molecular structure of “Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis-” includes 2 five-membered rings, 2 hydroxyl groups, and 2 tertiary alcohols . The chemical formula is C14H18O2, and the molecular weight is 218.29152 g/mol .

properties

IUPAC Name

1-[4-(1-hydroxycyclopentyl)buta-1,3-diynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-13(7-1-2-8-13)11-5-6-12-14(16)9-3-4-10-14/h15-16H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUCEWJFYFFIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#CC#CC2(CCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064586
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-

CAS RN

7179-09-1
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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